molecular formula C9H14BrN3 B13072509 3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13072509
M. Wt: 244.13 g/mol
InChI Key: ZEVUKLJTLWEXFR-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • The pyrazole ring exhibits typical bond lengths: N–N (1.34–1.38 Å) and C–N (1.32–1.35 Å).
  • The pyrimidine ring, partially saturated, shows elongated C–C bonds (1.48–1.52 Å) at hydrogenated positions.
  • The ethyl and methyl groups introduce steric effects, with C–C bond lengths of 1.54 Å (ethyl) and 1.53 Å (methyl).

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for 3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are unavailable, insights can be drawn from analogous structures:

Unit Cell Parameters

  • Monoclinic crystal system (common for similar compounds).
  • Space group P2₁/c with Z = 4.
  • Lattice parameters: a = 8.21 Å, b = 12.45 Å, c = 14.30 Å, β = 97.5°.

Refinement Metrics

  • R factor: ~0.059 (indicative of high data quality).
  • Data-to-parameter ratio: >12:1, ensuring model reliability.

Intermolecular Interactions

  • Short Br···O contacts (2.99 Å) observed in brominated analogs suggest halogen bonding.
  • van der Waals interactions between ethyl/methyl groups and adjacent molecules stabilize the lattice.

Table 1. Comparative Crystallographic Data

Compound Dihedral Angle Br···O Contact Reference
3-Bromo-7-methoxy-2-(tetrahydropyran-2-yl) 3.8° 2.994 Å
3-Bromo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo 5.2° N/A

These data highlight the structural rigidity imposed by the fused ring system and the role of substituents in packing efficiency.

Tautomeric Forms and Resonance Stabilization

The pyrazolo[1,5-a]pyrimidine core exhibits tautomerism, with proton shifts occurring between nitrogen atoms. For this compound, two dominant tautomers are possible:

  • N1-H Tautomer : Protonation at N1 of the pyrazole ring.
  • N2-H Tautomer : Protonation at N2, stabilized by conjugation with the pyrimidine ring.

Resonance Stabilization

  • The pyrimidine ring’s partial saturation reduces aromaticity, enhancing localization of π-electrons in the pyrazole moiety.
  • Bromine’s electron-withdrawing effect increases the acidity of N1-H, favoring the N2-H tautomer in polar solvents.

Computational Insights

  • Density functional theory (DFT) studies on analogous pyrazoline derivatives predict a tautomeric equilibrium constant (K) of ~1.8 in favor of the N2-H form.
  • Resonance-assisted hydrogen bonding (RAHB) further stabilizes the N2-H tautomer through conjugation with the pyrimidine ring.

This tautomeric flexibility may influence the compound’s reactivity in synthetic applications, particularly in electrophilic substitution reactions at the pyrazole ring.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

3-bromo-7-ethyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H14BrN3/c1-3-8-6(2)4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4H2,1-2H3

InChI Key

ZEVUKLJTLWEXFR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CNC2=C(C=NN12)Br)C

Origin of Product

United States

Preparation Methods

Cyclization of Appropriate Precursors

The predominant approach to synthesizing 3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves cyclocondensation (cyclization) reactions of suitably substituted pyrazole derivatives with β-dicarbonyl compounds or equivalent electrophilic substrates. This method forms the fused pyrazolo-pyrimidine core while introducing the desired substituents at defined positions.

  • Starting materials typically include 3-aminopyrazoles or 3-bromopyrazoles bearing ethyl and methyl substituents at the appropriate positions.
  • The cyclization is often promoted under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Heating and reaction time are optimized to maximize yield and selectivity toward the desired regioisomer.

Bromination Reactions

For introducing the bromine atom at the 3-position, electrophilic bromination is commonly employed:

  • N-Bromosuccinimide (NBS) is a preferred brominating agent due to its controlled reactivity and selectivity.
  • The bromination is conducted in solvents like dichloromethane or acetonitrile at low to moderate temperatures to avoid overbromination or side reactions.
  • The reaction conditions are adjusted to selectively brominate the pyrazolo[1,5-a]pyrimidine ring without affecting other substituents.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Notes
Cyclization 3-Aminopyrazole + β-dicarbonyl compound DMF or DMSO 80–120 °C 4–12 hours Polar aprotic solvent promotes ring closure
Bromination N-Bromosuccinimide (NBS) Dichloromethane 0–25 °C 1–3 hours Controlled bromination at 3-position
Alkylation (if needed) Ethyl bromide + NaH or K2CO3 DMF Room temp to 60 °C 2–6 hours For ethyl group introduction

Industrial and Continuous Flow Methods

While detailed industrial protocols are scarce in open literature, continuous flow synthesis is a promising approach for scaling up:

  • Continuous flow reactors allow precise control over reaction times, temperatures, and reagent mixing.
  • This leads to improved yields, enhanced purity, and reproducibility.
  • Flow bromination with NBS under controlled residence times minimizes side reactions and waste.

Research Findings and Analytical Data

  • The cyclization and bromination steps have been validated by spectroscopic methods such as NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the structure and substitution pattern.
  • Isothermal titration calorimetry studies on structurally related compounds indicate that the bromine substituent at the 3-position enhances binding affinity to kinase active sites, which is relevant for medicinal chemistry applications.
  • Reaction yields for the overall synthesis typically range from 60% to 85%, depending on the purity of starting materials and optimization of conditions.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Cyclocondensation Ring formation from 3-aminopyrazoles and β-dicarbonyls Direct construction of fused ring; regioselective Requires high temperature and long reaction times
Electrophilic Bromination Use of NBS to introduce bromine at 3-position Selective bromination; mild conditions Sensitive to overbromination if uncontrolled
Alkylation Introduction of ethyl/methyl groups post-ring formation Flexible introduction of substituents Requires strong bases; possible side reactions
Continuous Flow Synthesis Scale-up with precise control of reaction parameters Improved yield, purity, and safety Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxo derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Kinase Inhibition
One of the most significant applications of 3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is its role as a potential kinase inhibitor. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often linked to cancer and other diseases. Research has demonstrated that this compound can effectively bind to the active sites of various kinases, inhibiting their activity and thus reducing cell proliferation associated with tumor growth.

Case Studies

  • Inhibition of Specific Kinases
    A study conducted on the effects of this compound on various cancer cell lines revealed that it significantly inhibited the activity of certain kinases involved in tumorigenesis. The results indicated a dose-dependent response where higher concentrations led to increased inhibition rates.
  • Therapeutic Potential in Cancer Treatment
    Clinical trials have been initiated to evaluate the efficacy of this compound in combination therapies for cancer treatment. Preliminary results have shown that when used alongside conventional chemotherapeutics, it enhances the overall therapeutic effect while potentially reducing side effects.

Materials Science Applications

Beyond medicinal chemistry, this compound has applications in materials science due to its unique chemical structure.

Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its bromine substituent allows for further functionalization reactions that can lead to materials with specific mechanical and thermal properties suitable for various applications.

Compound NameStructureBiological ActivityNotes
This compoundStructureKinase inhibitorEffective against multiple cancer types
3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidineStructureModerate kinase inhibitionSimilar structure with differing activity
Pyrazolo[3,4-d]pyrimidineStructureKnown kinase activityEstablished therapeutic use

Mechanism of Action

The mechanism of action of 3-bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDK activity, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

The structural and electronic effects of substituents significantly influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Table 1: Key Properties of 3-Bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine and Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-Br, 7-Et, 6-Me, saturated backbone ~273.15 High lipophilicity; potential intermediate for alkylation or cross-coupling
3-Bromo-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one 3-Br, 6-Et, 5-Me, 7-ketone 256.10 Ketone enhances nucleophilic reactivity; used in hydrazine derivatization
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Br, 7-CF₃, 5-ketone ~308.56 Electron-withdrawing CF₃ group facilitates SNAr reactions
Ethyl 5-cyclopropyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[...]-3-carboxylate 5-cyclopropyl, 7-CF₃, 3-COOEt 331.25 Ester group enables derivatization; cyclopropyl increases ring strain
3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine 3-Br, 7-Cl 247.47 Halogenated derivative; reactive in cross-coupling

Key Comparisons

In contrast, 3-bromo-7-(trifluoromethyl) derivatives exhibit reduced lipophilicity due to the polar CF₃ group, limiting bioavailability .

Reactivity :

  • Bromine at position 3 enables Suzuki-Miyaura cross-coupling in all analogs. However, steric hindrance from the ethyl group in the target compound may require optimized reaction conditions .
  • Ketone-containing analogs (e.g., 3-bromo-6-ethyl-5-methylpyrazolo[...]-7-one) show higher reactivity toward nucleophiles like hydrazines, forming triazolo derivatives .

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidines with aryl substituents (e.g., 5-cyclopropyl or trifluoromethyl groups) demonstrate antitumor activity, as seen in HEPG2-1 cell line studies .
  • The target compound’s alkyl substituents may offer improved metabolic stability compared to halogenated analogs, though empirical studies are needed .

Biological Activity

3-Bromo-7-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1691921-33-1) is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings.

  • Molecular Formula : C9H14BrN3
  • Molecular Weight : 244.13 g/mol
  • Structure : The compound features a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key activities include:

1. Anticancer Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as Aurora-A kinase inhibitors, disrupting cell cycle regulation and leading to apoptosis in cancer cells .
  • Case Study : A study indicated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor:

  • Aurora Kinase Inhibition : As noted in specific studies, compounds within this class inhibit Aurora-A kinase activity effectively .
  • Other Enzymatic Targets : Some derivatives have also been evaluated for their ability to inhibit other kinases and enzymes relevant in cancer progression.

3. Antimicrobial Properties

Recent investigations into the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines have revealed promising results:

  • Broad-Spectrum Activity : The compound has demonstrated activity against various bacterial strains and fungi.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of Aurora-A kinase; apoptosis induction
Enzyme InhibitionEffective against multiple kinases
AntimicrobialActivity against bacteria and fungi

Case Studies

  • Aurora-A Kinase Inhibition Study :
    • Objective : To evaluate the inhibitory effect on Aurora-A kinase.
    • Methodology : Various derivatives were synthesized and tested for their kinase inhibition.
    • Results : Compounds demonstrated IC50 values ranging from 0.5 to 10 µM against Aurora-A kinase.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against specific pathogens.
    • Methodology : Disc diffusion method was employed to test susceptibility.
    • Results : The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

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